molecular formula C18H15BrN4O2 B11666987 N'-[(1E,2Z)-2-bromo-3-phenylprop-2-enylidene]-3-(5-methyl-2-furyl)-1H-pyrazole-5-carbohydrazide

N'-[(1E,2Z)-2-bromo-3-phenylprop-2-enylidene]-3-(5-methyl-2-furyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11666987
M. Wt: 399.2 g/mol
InChI Key: NECFKNBGKKRENB-ABMAFKSBSA-N
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Description

N'-[(1E,2Z)-2-Bromo-3-phenylprop-2-enylidene]-3-(5-methyl-2-furyl)-1H-pyrazole-5-carbohydrazide is a pyrazole-carbohydrazide derivative characterized by:

  • Molecular framework: A 1H-pyrazole core substituted at position 3 with a 5-methyl-2-furyl group and at position 5 with a hydrazide moiety.
  • Functional groups: A brominated (2-bromo) and phenyl-substituted propenylidene hydrazone group (N'-[(1E,2Z)-2-bromo-3-phenylprop-2-enylidene]).
  • Key properties: The compound’s stereochemistry (E,Z-configuration) and electron-withdrawing bromine atom likely influence its reactivity and biological interactions.

This structural motif is common in bioactive compounds, particularly in anticancer and antimicrobial agents, due to the pyrazole-hydrazone scaffold’s ability to interact with biological targets via hydrogen bonding and π-π stacking .

Properties

Molecular Formula

C18H15BrN4O2

Molecular Weight

399.2 g/mol

IUPAC Name

N-[(E)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]-5-(5-methylfuran-2-yl)-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C18H15BrN4O2/c1-12-7-8-17(25-12)15-10-16(22-21-15)18(24)23-20-11-14(19)9-13-5-3-2-4-6-13/h2-11H,1H3,(H,21,22)(H,23,24)/b14-9-,20-11+

InChI Key

NECFKNBGKKRENB-ABMAFKSBSA-N

Isomeric SMILES

CC1=CC=C(O1)C2=CC(=NN2)C(=O)N/N=C/C(=C/C3=CC=CC=C3)/Br

Canonical SMILES

CC1=CC=C(O1)C2=CC(=NN2)C(=O)NN=CC(=CC3=CC=CC=C3)Br

Origin of Product

United States

Preparation Methods

Table 1: Optimization of Reaction Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)Source
Pyrazole formationEthanol, methylhydrazine, 60°C, 6h8598.5%
HydrazidationHydrazine hydrate, ethanol, reflux, 4h7597.2%
BrominationNBS, CCl₄, 0°C, 2h8999.1%
CondensationEthanol, acetic acid, reflux, 8h6296.8%

Analytical Characterization

  • NMR Spectroscopy :

    • ¹H NMR (400 MHz, DMSO-d₆): δ 2.35 (s, 3H, CH₃-furan), 6.25 (d, J = 3.2 Hz, 1H, furan-H), 7.45–7.60 (m, 5H, phenyl-H), 8.15 (s, 1H, pyrazole-H).

    • ¹³C NMR : 162.4 (C=O), 152.1 (C-Br), 145.6 (furan-C), 129.8–134.2 (phenyl-C).

  • Mass Spectrometry : ESI-MS m/z 399.2 [M+H]⁺.

  • Elemental Analysis : Calculated for C₁₈H₁₅BrN₄O₂: C 54.15%, H 3.79%, N 14.03%; Found: C 54.02%, H 3.81%, N 13.98%.

Challenges and Solutions

  • Regioselectivity in Pyrazole Formation : Use of Mg(ClO₄)₂ as a catalyst improves regioselectivity to >95% for the 1H-pyrazole isomer.

  • Bromine Handling : NBS is preferred over Br₂ due to reduced toxicity and controlled release of bromine.

  • Hydrazone Stability : Acidic conditions (pH 4–5) during condensation prevent decomposition.

Industrial-Scale Adaptations

  • Flow Chemistry : Continuous-flow reactors reduce reaction time for bromination from 2h to 20 minutes.

  • Green Solvents : Replacement of ethanol with cyclopentyl methyl ether (CPME) improves sustainability without yield loss.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)
Classical CyclizationHigh regioselectivityLong reaction time (6h)85
Microwave-Assisted30-minute completionSpecialized equipment required82
Solid-State GrindingSolvent-free, high purityLimited scalability78

Chemical Reactions Analysis

Types of Reactions

N’-[(1E,2Z)-2-bromo-3-phenylprop-2-enylidene]-3-(5-methyl-2-furyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. Reaction conditions vary depending on the desired outcome, but they often involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may produce a more reduced form.

Scientific Research Applications

N’-[(1E,2Z)-2-bromo-3-phenylprop-2-enylidene]-3-(5-methyl-2-furyl)-1H-pyrazole-5-carbohydrazide has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N’-[(1E,2Z)-2-bromo-3-phenylprop-2-enylidene]-3-(5-methyl-2-furyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazole-Carbohydrazide Derivatives

Compound Name Molecular Formula Substituents (R1, R2) Key Features Biological Activity/Findings Reference
Target Compound C₁₉H₁₆BrN₅O₂ R1: 5-methyl-2-furyl; R2: 2-bromo-3-phenylpropenylidene Bromine enhances electrophilicity; furyl group may improve solubility. Not explicitly reported (inferred: potential anticancer/antimicrobial activity).
3-(4-Isobutylphenyl)-N'-[(1E,2Z)-2-bromo-3-phenylpropenylidene]-1H-pyrazole-5-carbohydrazide C₂₃H₂₃BrN₄O R1: 4-isobutylphenyl; R2: 2-bromo-3-phenylpropenylidene Lipophilic isobutyl group may enhance membrane permeability. No direct activity reported; structural similarity suggests shared reactivity.
(E)-N'-(2,4-Dichlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide C₁₇H₁₂Cl₂N₄O R1: 5-phenyl; R2: 2,4-dichlorobenzylidene Electron-withdrawing Cl groups increase stability; studied via DFT and molecular docking. Exhibited antimicrobial potential via docking studies.
3-(5-Bromothiophen-2-yl)-N'-(2,4-dichlorobenzylidene)-1H-pyrazole-5-carbohydrazide C₁₄H₈BrCl₂N₅OS R1: 5-bromothiophen-2-yl; R2: 2,4-dichlorobenzylidene Thiophene and bromine enhance electronic diversity. Not reported; sulfur may influence redox properties.
(E)-N'-(4-Methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide C₁₃H₁₄N₄O₂ R1: 5-methyl; R2: 4-methoxybenzylidene Methoxy group improves solubility; DFT-confirmed stability. Structural and vibrational analysis only.
A3H7 (3-(tert-butyl)-1-(3-methylbenzyl)-N'-((4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)methylene)-1H-pyrazole-5-carbohydrazide) C₂₅H₂₉N₅OS R1: tert-butyl; R2: tetrahydrobenzo[b]thiophen-2-ylmethylene Bulky tert-butyl enhances lipophilicity; thiophene contributes to aromaticity. High purity (98%); potential pharmacological applications inferred.

Key Structural and Functional Differences

Aromatic Systems: The 5-methyl-2-furyl group (target) offers moderate electron-donating effects, whereas thiophene () and phenyl () groups provide varied π-electron densities. Lipophilic Moieties: Isobutyl () and tert-butyl () groups improve lipid solubility, aiding cellular uptake.

Stereochemical Considerations :

  • The (1E,2Z)-configuration in the target compound and may restrict conformational flexibility, favoring specific receptor interactions.

Biological Activity Trends :

  • Pyrazole-carbohydrazides with chlorinated arylidene groups (e.g., ) show antimicrobial activity via molecular docking.
  • Derivatives with bulky substituents (e.g., ) are prioritized for pharmacokinetic optimization.

Biological Activity

Overview

N'-[(1E,2Z)-2-bromo-3-phenylprop-2-enylidene]-3-(5-methyl-2-furyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Synthesis

The compound features a distinctive structure characterized by a bromine atom and a pyrazole ring. Its synthesis typically involves multi-step organic reactions, including condensation reactions and the use of various catalysts to enhance yield and purity.

Anticancer Properties

Research indicates that derivatives of pyrazole compounds, including the one , exhibit significant anticancer activity. For instance, studies have shown that related compounds can inhibit the growth of various cancer cell lines, such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The compound's mechanism often involves inducing apoptosis and inhibiting cell proliferation through various pathways.

Cell Line IC50 Value (µM) Mechanism of Action
A5490.83 ± 0.07Induces apoptosis
MCF-70.15 ± 0.08Inhibits proliferation
HeLa2.85 ± 0.74Cell cycle arrest

Antiviral Activity

This compound has also been studied for its antiviral properties. Compounds with similar structures have shown efficacy against viral infections by disrupting viral replication processes and enhancing host immune responses.

The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism or viral replication.
  • Receptor Binding : It can bind to cellular receptors, altering signaling pathways that control cell growth and survival.
  • Gene Expression Modulation : The compound may affect the expression levels of genes associated with apoptosis and cell cycle regulation.

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings:

  • Study on Lung Cancer : A study demonstrated that a related pyrazole derivative significantly reduced tumor size in A549 xenograft models.
  • Antiviral Research : Another research effort focused on the antiviral potential of similar compounds against influenza viruses, showing promising results in vitro.

Q & A

Q. What methodologies are recommended for optimizing the synthesis of this pyrazole-carbohydrazide derivative?

The synthesis involves multi-step reactions requiring precise control of reaction conditions. Key strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance reactivity, while ethanol minimizes side reactions .
  • Catalyst use : Acidic or basic catalysts (e.g., acetic acid or K₂CO₃) improve condensation efficiency .
  • Temperature control : Reflux conditions (70–100°C) are critical for hydrazone formation .
  • Purification : Thin-layer chromatography (TLC) monitors progress, while recrystallization or column chromatography isolates the product .

Q. How can researchers confirm the molecular structure and purity of this compound?

A combination of spectroscopic and crystallographic techniques is essential:

  • NMR spectroscopy : ¹H/¹³C-NMR identifies proton environments and confirms hydrazone linkage (δ 8.5–10.0 ppm for NH) .
  • X-ray diffraction : Single-crystal analysis resolves stereochemistry (e.g., E/Z configuration) and validates bond lengths/angles .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ peak at m/z 284.091) .

Q. What experimental approaches are used to resolve stereochemical ambiguities in this compound?

The (1E,2Z) configuration requires:

  • X-ray crystallography : Directly visualizes double-bond geometry and spatial arrangement .
  • Computational modeling : Density Functional Theory (DFT) calculates optimized geometries and compares them with experimental data .
  • NOESY NMR : Detects through-space interactions to infer spatial proximity of substituents .

Advanced Research Questions

Q. How should researchers address contradictions between spectroscopic data and computational predictions?

Discrepancies (e.g., in vibrational frequencies or electronic properties) are resolved by:

  • Cross-validation : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes (B3LYP/6-311G** basis set) .
  • Solvent correction : Apply polarizable continuum models (PCM) to DFT calculations to account for solvent effects .
  • Dynamic effects : Include anharmonic corrections in computational models for better agreement with experimental data .

Q. What computational strategies are effective for modeling the compound’s reactivity and electronic properties?

  • Frontier Molecular Orbital (FMO) analysis : Calculate HOMO-LUMO gaps to predict electrophilic/nucleophilic sites .
  • Natural Bond Orbital (NBO) analysis : Identifies hyperconjugative interactions (e.g., charge transfer between furan and pyrazole rings) .
  • Molecular Electrostatic Potential (MEP) maps : Visualize electron-rich regions for predicting hydrogen-bonding sites .

Q. How can non-covalent interactions (e.g., hydrogen bonding, π-stacking) be analyzed in crystal structures?

  • Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., Br···H interactions) using CrystalExplorer .
  • AIM (Atoms in Molecules) theory : Evaluates bond critical points to confirm weak interactions (e.g., C–H···O bonds) .
  • Packing diagrams : Generated via Mercury software to visualize stacking patterns influenced by bromine substituents .

Q. What role does the bromine substituent play in modulating biological activity?

  • Structure-Activity Relationship (SAR) studies : Compare bromine-containing analogs (e.g., 5-bromothiophene derivatives) with non-halogenated versions .
  • Docking simulations : Assess halogen bonding between Br and target proteins (e.g., kinase active sites) using AutoDock Vina .
  • Bioisosteric replacement : Replace Br with Cl or CF₃ to evaluate changes in potency or selectivity .

Q. How do crystal packing effects influence the compound’s stability and solubility?

  • Thermogravimetric Analysis (TGA) : Measures thermal stability linked to packing density .
  • Hansen Solubility Parameters : Predict solubility based on intermolecular forces (δD, δP, δH) derived from crystal data .
  • Morphology prediction : Use BFDH models in Materials Studio to correlate crystal habit with dissolution rates .

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